molecular formula C18H22N4O B2382320 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 861212-92-2

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No. B2382320
CAS RN: 861212-92-2
M. Wt: 310.401
InChI Key: DQGXVXOHHPSUHY-UHFFFAOYSA-N
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Description

This compound is also known as Imatinib . It is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .


Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine . The product crystallizes upon cooling and is filtered and dried to afford 4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide .


Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .


Chemical Reactions Analysis

This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .


Physical And Chemical Properties Analysis

Upon cooling, the product crystallizes and is filtered and dried to afford this compound, a pale-yellow crystalline solid .

Scientific Research Applications

Analytical Method Development

The compound has been utilized in the development of analytical methods. For instance, it was involved in the development of a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances. The method proved effective for quality control purposes due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

Luminescent Material Development

Research has also explored the compound's potential in the development of materials with unique luminescent properties. A study described the synthesis of derivatives that exhibited luminescence in both solution and solid state, showing promise for applications in materials science (Srivastava et al., 2017).

Synthetic Chemistry

The compound has been a key focus in synthetic chemistry for creating new molecular structures. Various amides containing the compound have been synthesized, providing valuable insights into the chemistry of related compounds (Koroleva et al., 2011).

PET Imaging Agent Development

In the field of medical imaging, the compound has been a precursor in the synthesis of potential PET imaging agents, indicating its importance in the development of diagnostic tools (Wang et al., 2018).

Pharmaceutical Analysis

It has also been involved in the development of methods for pharmaceutical analysis, particularly in the context of quality control and assay validation for certain drugs (Sahoo et al., 2015).

Safety and Hazards

The safety data sheet for this compound indicates that it has Hazard Codes H302, H312, H314, H315, H319, H332, H335 . This suggests that it can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Future research could focus on the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These could be designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-5-7-15(8-6-14)18(23)20-16-4-3-9-19-17(16)22-12-10-21(2)11-13-22/h3-9H,10-13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGXVXOHHPSUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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